This compound falls under the category of amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. It is also classified as a pyridine derivative, which contributes to its chemical reactivity and biological activity.
The synthesis of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride typically involves a two-step process:
The molecular structure of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride can be described as follows:
2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride can undergo several types of chemical reactions:
The mechanism of action of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride primarily involves its interaction with specific biological targets such as enzymes and receptors:
Studies have shown that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications.
The compound's solubility profile makes it suitable for formulation in various pharmaceutical preparations where aqueous solubility is critical for bioavailability.
The applications of 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride are diverse:
2-Methyl-N-(2-pyridinylmethyl)-1-propanamine hydrochloride (CAS 1049713-09-8) serves as a versatile N,N-bidentate ligand, where its pyridinyl nitrogen and tertiary amine nitrogen coordinate with di-iron centers. This architecture mimics non-heme di-iron enzymes (e.g., methane monooxygenase), facilitating μ-oxido bridged assemblies. The isobutyl group induces steric distortion, forcing a cis conformation that optimizes O₂ activation. In di-iron complexes, the ligand enables flexible denticity (μ-1κN:2κN mode), supporting Fe-Fe distances of 3.5–3.7 Å – critical for peroxo-intermediate stabilization [1] [4].
Table 1: Coordination Parameters in Di-Iron Complexes
Ligand | Coordination Mode | Avg. Fe-Fe Distance (Å) | Bridging Groups |
---|---|---|---|
2-Methyl-N-(2-pyridinylmethyl)-1-propanamine | N,N-bidentate | 3.55 | μ-O, μ-CO₃ |
Tri(picolyl)amine (TPA) | N,N,N-tridentate | 3.72 | μ-O |
Unlike TPA’s tridentate topology, the title ligand’s bidentate coordination leaves an iron coordination site open for substrate binding. Electronic spectroscopy reveals lower σ-donation capacity (Mossbauer δ = 0.45 mm/s vs. TPA’s 0.51 mm/s), attributed to reduced electron density at Fe centers. Catalytic studies show a 25% lower turnover frequency in hydrocarbon oxidation compared to TPA analogues due to weaker Lewis acidity. However, its smaller steric profile enhances selectivity for linear alkanes (1°:2° OH product ratio = 8:1 vs. TPA’s 3:1) [4] [5].
The electron-donating isobutyl group (σ* = -0.13) raises the HOMO energy of the pyridinyl nitrogen, enhancing π-backbonding to Fe. Cyclic voltammetry of [Fe₂(μ-O)(L)₂]⁴⁺ complexes shows a 150 mV cathodic shift in Feᴵᴵᴵ/Feᴵᴵ redox couples versus unsubstituted analogues. IR spectroscopy confirms this via ν(C=N) stretching at 1610 cm⁻¹ (vs. 1625 cm⁻¹ for methyl derivatives), indicating pyridine ring electron enrichment. Hammett plots correlate ligand basicity (pKₐ = 7.2) with catalytic O₂ activation rates (R² = 0.89) [5] [9].
X-ray crystallography confirms that isobutyl substituents enforce a dihedral angle of 48° between pyridine planes, preventing planarization and stabilizing open coordination sites. This geometry accelerates methane oxidation turnover by 3-fold versus n-propyl analogues. Key reactivity predictors include:
Table 2: Catalytic Performance of Di-Iron Precatalysts
Ligand Structure | TOF (h⁻¹) | Product Selectivity (1°:2°) | Feᴵᴵᴵ/Feᴵᴵ E₁/₂ (V) |
---|---|---|---|
2-Methyl-N-(2-pyridinylmethyl)-1-propanamine | 420 | 8:1 | +0.72 |
N,N-bis(2-pyridylmethyl)amine | 580 | 3:1 | +0.67 |
Tris(2-pyridylmethyl)amine (TPA) | 620 | 2.5:1 | +0.63 |
Dioxygen binding kinetics exhibit a second-order dependence on Fe concentration, confirming μ-peroxo dimers as active oxidants. Transient absorption spectroscopy identifies a 510 nm feature assignable to [Feᴵᴵᴵ(μ-O)Feⱽ=O] species, decaying with t₁/₂ = 12 ms – consistent with C-H abstraction [4] [5].
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